N,N'-Bis(2-hydroxyethyl)ethylenediamine
Overview
Description
N,N’-Bis(2-hydroxyethyl)ethylenediamine: is an organic compound with the molecular formula C6H16N2O2. It is a derivative of ethylenediamine, where two hydrogen atoms are replaced by 2-hydroxyethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Bis(2-hydroxyethyl)ethylenediamine can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + 2 \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{HOCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods: In industrial settings, the production of N,N’-Bis(2-hydroxyethyl)ethylenediamine involves the use of large-scale reactors where ethylenediamine and ethylene oxide are reacted under controlled temperature and pressure conditions. The reaction is typically catalyzed to enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(2-hydroxyethyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
Chemistry: N,N’-Bis(2-hydroxyethyl)ethylenediamine is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: In biological research, this compound is used as a chelating agent to bind metal ions in biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: N,N’-Bis(2-hydroxyethyl)ethylenediamine is employed in the development of pharmaceutical intermediates. It is used in the synthesis of drugs and other therapeutic agents.
Industry: In industrial applications, this compound is used as a stabilizer and emulsifier in various formulations. It is also used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-hydroxyethyl)ethylenediamine involves its ability to form stable complexes with metal ions. The hydroxyl and amine groups in the molecule can coordinate with metal ions, forming chelates. These chelates can influence various chemical and biological processes by altering the availability and reactivity of the metal ions.
Comparison with Similar Compounds
- N-(2-Hydroxyethyl)ethylenediamine
- N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine
- Tris(2-aminoethyl)amine
- Ethylenediamine
Comparison: N,N’-Bis(2-hydroxyethyl)ethylenediamine is unique due to the presence of two 2-hydroxyethyl groups, which enhance its ability to form stable complexes with metal ions. Compared to N-(2-Hydroxyethyl)ethylenediamine, which has only one 2-hydroxyethyl group, N,N’-Bis(2-hydroxyethyl)ethylenediamine offers better chelating properties. Similarly, it differs from N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine, which has four 2-hydroxyethyl groups, by providing a balance between reactivity and stability.
Properties
IUPAC Name |
2-[2-(2-hydroxyethylamino)ethylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2/c9-5-3-7-1-2-8-4-6-10/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIWSSUBVYLTRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCO)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063468 | |
Record name | Ethanol, 2,2'-(1,2-ethanediyldiimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanol, 2,2'-(1,2-ethanediyldiimino)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4439-20-7 | |
Record name | 2,2′-(1,2-Ethanediyldiimino)bis[ethanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4439-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-(1,2-Ethanediyldiimino)bisethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4439-20-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanol, 2,2'-(1,2-ethanediyldiimino)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2,2'-(1,2-ethanediyldiimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(ethane-1,2-diyldiimino)bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.416 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2'-(1,2-Ethanediyldiimino)bisethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYB3T39JWP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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